molecular formula C25H18F2N2O3S2 B12135827 9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione

9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B12135827
M. Wt: 496.6 g/mol
InChI Key: NVFRQJXBFCSRFQ-UHFFFAOYSA-N
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Description

9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}0^{12,16}]heptadec-4(8)-ene-6,13,15-trione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the fluorophenyl rings.

Scientific Research Applications

9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) ketone: A simpler compound with two fluorophenyl groups attached to a ketone.

    Bis(4-fluorophenyl) methanone: Another related compound with a similar structure but different functional groups.

Uniqueness

9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}0^{12,16}]heptadec-4(8)-ene-6,13,15-trione stands out due to its complex pentacyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H18F2N2O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

9,14-bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C25H18F2N2O3S2/c26-11-3-1-10(2-4-11)16-17-14-9-15(20(17)33-22-21(16)34-25(32)28-22)19-18(14)23(30)29(24(19)31)13-7-5-12(27)6-8-13/h1-8,14-20H,9H2,(H,28,32)

InChI Key

NVFRQJXBFCSRFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=C(C=C7)F)SC(=O)N6

Origin of Product

United States

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